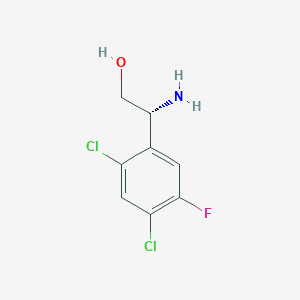
(r)-2-Amino-2-(2,4-dichloro-5-fluorophenyl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-Amino-2-(2,4-dichloro-5-fluorophenyl)ethan-1-ol is a chiral compound with significant potential in various scientific fields. This compound is characterized by the presence of amino, dichloro, and fluorophenyl groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-(2,4-dichloro-5-fluorophenyl)ethan-1-ol typically involves the reaction of 2,4-dichloro-5-fluorobenzaldehyde with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
®-2-Amino-2-(2,4-dichloro-5-fluorophenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary amines or alcohols.
Substitution: The dichloro and fluorophenyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed under basic conditions.
Major Products
The major products formed from these reactions include imines, nitriles, secondary amines, and substituted phenyl derivatives.
Scientific Research Applications
®-2-Amino-2-(2,4-dichloro-5-fluorophenyl)ethan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-2-Amino-2-(2,4-dichloro-5-fluorophenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved include modulation of enzyme activity, alteration of signal transduction pathways, and interaction with cellular membranes.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,4-Dichloro-5-fluorophenyl)ethanol
- 1-(2,6-Dichloro-3-fluorophenyl)ethanol
Uniqueness
®-2-Amino-2-(2,4-dichloro-5-fluorophenyl)ethan-1-ol is unique due to the presence of the amino group, which imparts distinct reactivity and biological activity compared to its analogs. The combination of dichloro and fluorophenyl groups further enhances its chemical properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H8Cl2FNO |
|---|---|
Molecular Weight |
224.06 g/mol |
IUPAC Name |
(2R)-2-amino-2-(2,4-dichloro-5-fluorophenyl)ethanol |
InChI |
InChI=1S/C8H8Cl2FNO/c9-5-2-6(10)7(11)1-4(5)8(12)3-13/h1-2,8,13H,3,12H2/t8-/m0/s1 |
InChI Key |
IHLAJHOMBUBSQK-QMMMGPOBSA-N |
Isomeric SMILES |
C1=C(C(=CC(=C1F)Cl)Cl)[C@H](CO)N |
Canonical SMILES |
C1=C(C(=CC(=C1F)Cl)Cl)C(CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















